molecular formula C13H18F3N3O2 B2674762 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2319804-16-3

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2674762
CAS No.: 2319804-16-3
M. Wt: 305.301
InChI Key: YKAVORQVVNNCKL-UHFFFAOYSA-N
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Description

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoroethyl group, a piperidine ring, and an oxazole ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using reagents such as trifluoroethyl iodide under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine intermediate with the oxazole intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide: shares structural similarities with other compounds containing piperidine, trifluoroethyl, and oxazole groups.

    Other Piperidine Derivatives: Compounds with similar piperidine structures may exhibit comparable biological activities.

    Trifluoroethyl-Containing Compounds: Compounds with trifluoroethyl groups may have similar chemical reactivity and stability.

    Oxazole Derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2/c1-9-6-11(18-21-9)12(20)17-7-10-2-4-19(5-3-10)8-13(14,15)16/h6,10H,2-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVORQVVNNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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